An In-depth Technical Guide to 4-Acetyloxy Omeprazole Sulfone and its Progenitor, Omeprazole Sulfone
An In-depth Technical Guide to 4-Acetyloxy Omeprazole Sulfone and its Progenitor, Omeprazole Sulfone
This guide provides a comprehensive technical overview of 4-Acetyloxy Omeprazole Sulfone, a derivative of the primary Omeprazole metabolite, Omeprazole Sulfone. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, synthesis, analytical characterization, and pharmacological significance of these compounds. Given the limited direct literature on 4-Acetyloxy Omeprazole Sulfone, this guide establishes a foundational understanding through a detailed exploration of Omeprazole Sulfone, extrapolating key concepts to its acetyloxy derivative.
Introduction: The Metabolic Landscape of Omeprazole
Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, functions as a proton pump inhibitor, irreversibly blocking the H+/K+ ATPase in gastric parietal cells.[1][2] Its metabolism is extensive, primarily mediated by the cytochrome P450 enzyme system, leading to various metabolites.[3] Among these, Omeprazole Sulfone emerges as a significant product of sulfoxidation, a reaction catalyzed by CYP3A4.[4][5] Understanding the characteristics of Omeprazole Sulfone is paramount, as it is not only a major metabolite found in plasma but also a critical process impurity in the synthesis of Omeprazole and its S-enantiomer, Esomeprazole.[6][7][8]
This guide will first lay a thorough groundwork on Omeprazole Sulfone before extending the principles to its 4-acetyloxy derivative, providing a robust scientific resource for laboratory and clinical research.
Omeprazole Sulfone: The Foundational Metabolite and Impurity
Omeprazole Sulfone, designated as Omeprazole Impurity D in the European Pharmacopoeia and USP Omeprazole Related Compound A, is the over-oxidized by-product in the synthesis of Omeprazole from its sulfide precursor.[6][9][10] Its presence and quantification are critical for the quality control of the active pharmaceutical ingredient (API).
Chemical and Physical Properties
A summary of the key chemical and physical properties of Omeprazole Sulfone is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | [10] |
| CAS Number | 88546-55-8 | [10] |
| Molecular Formula | C₁₇H₁₉N₃O₄S | [11] |
| Molecular Weight | 361.42 g/mol | [10] |
| Appearance | Light yellow to off-white solid | [7] |
| Melting Point | 80-82 °C | [7] |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in Ethanol, insoluble in water. | [5][7] |
| pKa | 7.97 ± 0.10 (Predicted) | [7] |
Synthesis and Formation
Omeprazole Sulfone is primarily formed through the over-oxidation of the sulfide intermediate during the synthesis of Omeprazole.[6] The sulfoxide (Omeprazole) is the desired product, but the reaction can proceed to the sulfone in the presence of excess oxidizing agent.
A common laboratory-scale synthesis involves the oxidation of Omeprazole thioether using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane.[6]
Caption: Synthetic pathway of Omeprazole and Omeprazole Sulfone.
Experimental Protocol: Synthesis of Omeprazole Sulfone [6]
-
Dissolution: Dissolve Omeprazole thioether in dichloromethane with heating (30-65 °C). The ratio of thioether to dichloromethane can range from 1:5 to 1:20 (g/mL).
-
Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) to the solution. The mass ratio of thioether to m-CPBA is typically between 1:0.5 and 1:2 (g/g).
-
Reaction Monitoring: Stir the mixture for 1-5 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Concentration: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification:
-
Dissolve the resulting concentrate in methanol.
-
Purify the crude product by silica gel column chromatography, eluting with a mixture of ethyl acetate and petroleum ether.
-
-
Isolation: Concentrate the eluent containing the product under reduced pressure to obtain a greasy substance. Dissolve this in methanol and precipitate the product with isopropyl ether.
-
Final Product: Filter the precipitate to obtain Omeprazole Sulfone as an off-white solid. This method reports a yield of approximately 78%.
Analytical Characterization
The identification and quantification of Omeprazole Sulfone are routinely performed using High-Performance Liquid Chromatography (HPLC).[12][13]
HPLC Method Parameters [12]
| Parameter | Description |
| Column | Fused core Halo octyl (C8), 50 mm × 2.1 mm i.d., 2.7 µm particle size |
| Mobile Phase A | 10 mM ammonium acetate in H₂O |
| Mobile Phase B | Methanol/Isopropanol (95/5) |
| Elution | Gradient |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Total Run Time | 33 min |
Mass Spectrometry Data [11]
-
Precursor m/z: 362.1169 ([M+H]⁺)
-
Key Fragment Ions: 168.1019, 149.071, 120.0809, 362.1171, 195.0223
Pharmacological and Toxicological Significance
Omeprazole Sulfone is a major metabolite of Omeprazole and is found in human plasma.[7][14] It is formed via sulfoxidation mediated by the cytochrome P450 enzyme CYP3A4.[4] While the parent drug, Omeprazole, is a potent proton pump inhibitor, Omeprazole Sulfone lacks significant antisecretory activity.[3] However, it has been shown to be a reversible, direct-acting, and metabolism-dependent inhibitor of CYP2C19, with an IC₅₀ of 18 μM in human liver microsomes.[7]
From a toxicological perspective, in silico predictions have suggested that Omeprazole Sulfone is non-mutagenic.[15] In vitro cytotoxicity assays on normal human cells (HEK 293 and NIH3T3) indicated that related omeprazole degradation products were non-toxic up to a concentration of 100 μM.[12]
4-Acetyloxy Omeprazole Sulfone: A Technical Postulation
Direct and extensive literature on 4-Acetyloxy Omeprazole Sulfone is scarce. However, based on its chemical name and the well-established chemistry of Omeprazole and its derivatives, we can postulate its structure, properties, and potential synthetic and analytical approaches. The "4-Acetyloxy" designation suggests the addition of an acetate group to a hydroxylated precursor, likely 4-Hydroxy Omeprazole Sulfone.
Postulated Structure and Properties
The structure of 4-Acetyloxy Omeprazole Sulfone would be that of Omeprazole Sulfone with an acetyloxy group at the 4-position of the pyridine ring.
Caption: Postulated molecular formula for 4-Acetyloxy Omeprazole Sulfone.
The introduction of the acetyloxy group would likely alter the physicochemical properties compared to Omeprazole Sulfone, as summarized in Table 2.
| Property | Postulated Effect of 4-Acetyloxy Group | Rationale |
| Molecular Weight | Increased | Addition of an acetyl group (C₂H₃O) |
| Polarity | Increased | The ester group is more polar than a methyl or methoxy group. |
| Solubility | Potentially altered solubility profile in organic solvents. | The ester functionality will influence intermolecular interactions. |
| Chromatographic Retention | Shorter retention time in reversed-phase HPLC. | Increased polarity leads to stronger interaction with the polar mobile phase. |
Potential Synthetic Pathways
A plausible synthetic route to 4-Acetyloxy Omeprazole Sulfone would involve the synthesis of a hydroxylated precursor, 4-Hydroxy Omeprazole Sulfone, followed by an acetylation step.
Caption: Postulated synthetic route to 4-Acetyloxy Omeprazole Sulfone.
Hypothetical Experimental Protocol: Synthesis of 4-Acetyloxy Omeprazole Sulfone
-
Starting Material: Obtain or synthesize 4-Hydroxy Omeprazole Sulfone.
-
Acetylation:
-
Dissolve 4-Hydroxy Omeprazole Sulfone in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acid by-product.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC for the disappearance of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction with water or a mild aqueous base.
-
Extract the product into an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization to yield 4-Acetyloxy Omeprazole Sulfone.
-
Hypothesized Analytical Approaches
The analytical methods for 4-Acetyloxy Omeprazole Sulfone would be analogous to those for Omeprazole Sulfone, with adjustments to account for the change in polarity.
-
HPLC: A reversed-phase HPLC method, similar to the one described for Omeprazole Sulfone, would be suitable. Due to the increased polarity, a modification of the gradient (e.g., a slower increase in the organic phase) might be necessary to achieve adequate separation from other related substances.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a protonated molecular ion ([M+H]⁺) corresponding to the molecular weight of 4-Acetyloxy Omeprazole Sulfone. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the acetyl group.
-
NMR Spectroscopy: ¹H and ¹³C NMR would provide definitive structural confirmation. Key expected signals would include a singlet for the acetyl methyl protons and shifts in the aromatic signals of the pyridine ring compared to Omeprazole Sulfone.
Conclusion and Future Directions
While Omeprazole Sulfone is a well-characterized metabolite and process impurity of Omeprazole, 4-Acetyloxy Omeprazole Sulfone remains a less-explored derivative. This guide has provided a comprehensive overview of the known science behind Omeprazole Sulfone and a scientifically grounded postulation of the properties, synthesis, and analysis of its 4-acetyloxy counterpart.
Future research should focus on the definitive synthesis and characterization of 4-Acetyloxy Omeprazole Sulfone to confirm the hypotheses presented here. Furthermore, investigating its potential presence as a minor metabolite of Omeprazole or a degradation product in pharmaceutical formulations would be a valuable contribution to the field of drug development and safety assessment.
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